![molecular formula C12H15N3O2 B2715740 N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide CAS No. 1092346-65-0](/img/structure/B2715740.png)
N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide
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Description
“N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide” can be confirmed by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used to synthesize a series of novel KRAS G12C inhibitors, which have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Covalent Inhibitors
The compound has been utilized as the core backbone for the development of covalent inhibitors . This is part of a broader effort to find novel scaffolds to install covalent warheads, which are a type of molecule that can form a covalent bond with a biological target .
Treatment of Piroplasm Infections
Imidazo[1,2-a]pyridine compounds have shown potent activity against a wide spectrum of infectious agents . Specifically, they have been effective in inhibiting the in vitro growth of different piroplasms, including Babesia bovis, B. bigemina, B. divergens, B. caballi, and Theileria equi .
Advanced Electronics
The compound has potential applications in advanced electronics . Researchers have synthesized a new molecule designed to be both transparent and colorless while absorbing near-infrared light . This compound demonstrates the first systematic approach to producing such materials .
Semiconducting Properties
The compound shows semiconducting properties . This makes it useful in high-tech applications such as solar cells and transistors .
Combination Therapy for Bovine Babesia Parasites
When coupled with diminazene aceturate (DA) at certain concentrations, imidazo[1,2-a]pyridine produced additive suppression of B. bovis growth . This suggests that imidazo[1,2-a]pyridine/DA could be a promising combination therapy for the treatment of B. bovis .
properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-10(8-16)14-12(17)9-3-4-11-13-5-6-15(11)7-9/h3-7,10,16H,2,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNNFJIUZPEMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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